- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and UtilityAngewandte Chemie, 2013, 52(47), 12308-12312,
Cas no 117411-09-3 (Coenzyme A, S-benzenepropanoate)

117411-09-3 structure
Produktname:Coenzyme A, S-benzenepropanoate
Coenzyme A, S-benzenepropanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Coenzyme A,S-benzenepropanoate
- phenylpropionyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
- Coenzyme A, phenylpropionyl-
- Phenylpropionyl-coa
- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} 3-phenylpropanethioate (non-preferred name)
- 3-phenylpropanoyl-CoA
- Coenzyme A, S-benzenepropanoate
- 3-phenylpropionyl-coenzyme A
- dihydrocinnamoyl-CoA
- 3-phenylpropionyl-CoA
- dihydrocinnamoyl-coenzyme A
- 117411-09-3
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate
- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- DTXSID50922420
- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl]dihydrogen diphosphate}
- CHEBI:85675
- 3-Phenylpropionyl CoA
- C30H44N7O17P3S
- Phenylpropionyl-CoA; (Acyl-CoA); [M+H]+;
- SCHEMBL1490244
- Q27158699
-
- Inchi: InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)
- InChI-Schlüssel: HYSDRCZPYSOWME-UHFFFAOYSA-N
- Lächelt: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CCC1C=CC=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 899.173
- Monoisotopenmasse: 899.173
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 23
- Komplexität: 1540
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 389Ų
- XLogP3: -3.8
Experimentelle Eigenschaften
- Dichte: 1.76
- Brechungsindex: 1.702
- PSA: 425.34000
- LogP: 2.55930
Coenzyme A, S-benzenepropanoate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1R:SOCl2, S:CH2Cl2, overnight, reflux; reflux → rt
1.2S:CH2Cl2, overnight, rt
1.3R:Et3N, S:CH2Cl2, rt
2.1S:H2O, S:THF, overnight, rt, pH 8.5
3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
3.2R:Cl3CCO2H, S:H2O
1.2S:CH2Cl2, overnight, rt
1.3R:Et3N, S:CH2Cl2, rt
2.1S:H2O, S:THF, overnight, rt, pH 8.5
3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
3.2R:Cl3CCO2H, S:H2O
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1
Referenz
- Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin BiosynthesisAngewandte Chemie, 2015, 54(45), 13462-13465,
Synthetic Routes 3
Reaktionsbedingungen
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Referenz
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Synthetic Routes 4
Reaktionsbedingungen
1.1R:Et3N, S:CH2Cl2, 30 min, rt; 10 min, cooled
1.2R:ClCO2Et, 10 min, rt; 2 h, rt
1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0
1.4R:HClO4, S:H2O, pH 4.5
1.2R:ClCO2Et, 10 min, rt; 2 h, rt
1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0
1.4R:HClO4, S:H2O, pH 4.5
Referenz
- Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoAAnalytical Biochemistry, 2010, 401(1), 114-124,
Coenzyme A, S-benzenepropanoate Raw materials
- trans-Cinnamic acid
- Carbonate, hydrogen(8CI,9CI)
- 3-Phenylpropionic acid
- Coenzyme A, S-(3-phenyl-2-propenoate)
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
- Coenzyme A
Coenzyme A, S-benzenepropanoate Preparation Products
Coenzyme A, S-benzenepropanoate Verwandte Literatur
-
Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358
-
Mohan Pal,Stephen L. Bearne Org. Biomol. Chem. 2014 12 9760
117411-09-3 (Coenzyme A, S-benzenepropanoate) Verwandte Produkte
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 1378723-42-2(1-(Benzylamino)but-3-EN-2-one)
- 2306253-63-2([(1S)-2,2-difluorocyclopropyl]methanamine;dihydrochloride)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
